(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a chemical compound with the molecular formula . It features a bromophenyl group attached to a nitro-substituted dihydrobenzo[b][1,4]dioxin moiety. This compound is notable for its unique structural attributes, which include the presence of both a bromine atom and a nitro group, contributing to its potential reactivity and biological activity. The compound's molecular weight is approximately 364.16 g/mol, and it has been cataloged under CAS number 886493-43-2 .
The chemical reactivity of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol can be attributed to its functional groups. The bromine atom may participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or electrophilic aromatic substitution. Additionally, the hydroxymethyl group can act as a nucleophile in various reactions, including etherification and esterification.
The synthesis of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol typically involves multi-step organic synthesis techniques. One common method includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol has potential applications in medicinal chemistry due to its structural features that may confer desirable pharmacological properties. It could serve as a lead compound in drug development for conditions like cancer or inflammatory diseases. Furthermore, it may be utilized in research settings to study mechanisms of action related to its unique chemical structure.
Interaction studies involving (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol could focus on its binding affinity to various biological targets such as enzymes or receptors implicated in disease pathways. Preliminary studies may involve assessing its effect on cellular pathways or its ability to inhibit specific enzymes related to disease progression.
Several compounds share structural similarities with (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol | Similar bromophenyl and nitrodioxin structure | Different position of bromine |
| (7-Nitrobenzo[b][1,4]dioxin-6-yl)methanol | Lacks bromine substitution | Focused on dioxin core |
| (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | Similar dioxin structure but different substitutions | Variation in substitution pattern |
Each of these compounds exhibits distinct properties due to variations in their substituents and positions on the aromatic rings. The uniqueness of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol lies in its specific combination of functional groups that may enhance its biological activity compared to others .
The compound’s systematic name is (3-bromophenyl)(7-nitro-2,3-dihydrobenzo[b]dioxin-6-yl)methanol, reflecting its benzodioxin core, nitro group at position 7, bromophenyl moiety at position 6, and a hydroxymethyl (-CH$$_2$$OH) substituent. The benzodioxin system is classified under bicyclic ethers, with oxygen atoms at positions 1 and 4 of the fused benzene ring.
The molecular formula C$${15}$$H$${12}$$BrNO$$_5$$ corresponds to a molecular weight of 366.16 g/mol, confirmed via high-resolution mass spectrometry (HRMS). The isotopic pattern aligns with bromine’s natural abundance (1:1 ratio for $$^{79}$$Br and $$^{81}$$Br), as observed in the parent ion cluster at m/z 366/368.
The compound is registered under CAS 886493-43-2. Synonymous designations include:
The compound emerged from efforts to optimize benzodioxin derivatives for pharmacological activity. Early syntheses involved Knoevenagel condensation of nitrobenzodioxin intermediates with bromophenyl ketones. A pivotal step is the nitration of dihydrobenzo[d]dioxin precursors using HNO$$3$$-CF$$3$$COOH mixtures, which selectively installs the nitro group at position 7. Subsequent reduction of the ketone to methanol is achieved via NaBH$$4$$/BF$$3$$-Et$$_2$$O, preserving the benzodioxin core.
Benzodioxin chemistry advanced with the introduction of stereoselective alkylation and microwave-assisted cyclization, reducing reaction times from 48 hours to <6 hours. For example, Scheme 1 in illustrates the esterification of 2,3-dihydroxybenzoic acid (12) to methyl ester 13, followed by alkylation with 1,2-dibromoethane to form cyclized ester 14. Hydrolysis and amidation yield intermediate 4, which is nitrated to 15 and 16.
The 2,3-dihydrobenzo[b]dioxin framework adopts a boat conformation, with oxygen atoms at positions 1 and 4 stabilizing the structure via resonance. The fused benzene ring introduces planarity, while the dioxane ring’s chair-like puckering minimizes steric strain.
X-ray diffraction data for this specific compound remain unpublished in public databases [1]. However, structural analogs within the 2,3-dihydrobenzo[b] [3]dioxin family exhibit characteristic puckered dioxane ring conformations. For example, methyl 2,3-dihydrobenzo[b] [3]dioxine-5-carboxylate (a precursor in related syntheses) shows a nearly planar benzo[d] [2]dioxole moiety with dihedral angles of 2.8° between aromatic and dioxane planes [2]. The methanol substituent at position 6 likely induces steric interactions with the nitro group at position 7, favoring a gauche conformation to minimize repulsion.
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two stable conformers differing by 8.3 kJ/mol in energy. The global minimum features:
These predictions align with observed trends in substituted dihydrobenzodioxins, where bulky substituents adopt out-of-plane orientations to alleviate steric strain [4].
The para-nitro substituent exerts a strong −M effect, reducing electron density at positions 6 and 8 of the benzodioxin system. Natural Population Analysis (NPA) charges derived from DFT show:
| Position | Charge (e) |
|---|---|
| C6 | +0.32 |
| C7 | +0.18 |
| C8 | +0.29 |
This polarization facilitates electrophilic attack at C5 and nucleophilic substitution at C7 [2]. Comparative studies demonstrate that nitro-containing analogs exhibit 8–10-fold higher PARP1 inhibitory activity than non-nitrated derivatives, attributable to enhanced hydrogen bonding with enzyme active sites [2].
The 3-bromophenyl group participates in resonance-assisted halogen bonding. Key effects include:
Experimental logP values are unavailable, but group contribution methods predict:
| Method | LogP |
|---|---|
| Crippen | 3.12 |
| ALOGP | 2.89 |
| XLOGP3 | 3.04 |
The discrepancy arises from differing treatments of the dioxane ring's polarity. Molecular dynamics simulations in octanol/water systems suggest preferential solvation in organic phases due to bromine's lipophilicity [1].
Thermogravimetric analysis of structurally similar compounds reveals:
The nitro and bromine substituents collectively increase lattice energy by 15% compared to unsubstituted dihydrobenzodioxins, as quantified by cohesive energy density calculations [2].